molecular formula C16H13BrN2OS B2960200 (E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-96-0

(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2960200
CAS RN: 865543-96-0
M. Wt: 361.26
InChI Key: DPKPLQIDHHDJOE-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its wide range of biological activities.

Scientific Research Applications

Microwave Promoted Synthesis

Microwave irradiation has been explored as an efficient method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which share a structural similarity with (E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. This process provides a cleaner, more efficient, and faster method for synthesis compared to traditional thermal heating, highlighting the potential for microwave-assisted synthesis in producing related compounds (Saeed, 2009).

Antifungal Activity

Research has been conducted on the antifungal properties of various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, which are structurally related to (E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. Some synthesized compounds have exhibited low to moderate antifungal activity, suggesting potential applications in developing antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008).

Anticancer Evaluation

The synthesis of compounds containing thiadiazole scaffolds and benzamide groups has been explored, with some showing promising anticancer activity against various human cancer cell lines. This research indicates the potential therapeutic applications of structurally similar compounds in cancer treatment (Tiwari et al., 2017).

Synthesis of Novel Derivatives

Efforts have been made to synthesize novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides through heterocyclization, which could provide insights into the development of new compounds with potential biological activities (Saeed & Rafique, 2013).

Antibacterial Agents

The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests that compounds with similar structures could be explored as novel antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

3-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-5-3-8-13-14(10)19(2)16(21-13)18-15(20)11-6-4-7-12(17)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKPLQIDHHDJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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